molecular formula C18H15BrN2O2 B11701381 1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid

1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B11701381
M. Wt: 371.2 g/mol
InChI Key: KWMNDHRTULLQGP-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives . This process includes a reaction cascade, such as Pd-catalyzed Buchwald–Hartwig amination and intramolecular nucleophilic nitrogen attack on the cyano group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.

Uniqueness

1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C18H15BrN2O2/c19-13-7-3-1-6-11(13)16-17-12(9-15(21-16)18(22)23)10-5-2-4-8-14(10)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)

InChI Key

KWMNDHRTULLQGP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4Br)C(=O)O

Origin of Product

United States

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